REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2.[CH2:14](Br)[CH:15]=[CH2:16]>CN(C=O)C>[CH2:16]([O:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2)[CH:15]=[CH2:14] |f:0.1|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
to stir for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 20 h
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×300 mL)
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with water (500 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel chromatography (ethyl acetate in hexane 25%-75% gradient)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=CC=C2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |